molecular formula C15H12N2O3 B2936869 N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide CAS No. 2034385-94-7

N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide

Cat. No.: B2936869
CAS No.: 2034385-94-7
M. Wt: 268.272
InChI Key: OFYKFLFBTHHUTM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide involves various techniques. For instance, a Diels–Alder reaction was used in the synthesis of a related compound, where the key intermediate reacted with Benzyl 1,2,3-triazine-5-carboxylate to form the correspondent compound, which was then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .


Molecular Structure Analysis

The crystal structure of a similar compound, N-(pyridin-2-ylmethyl)furan-2-carboxamide, was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In this molecule, the dihedral angle between furan and pyridine rings is 73.52 (14)° . The compound crystallized in an orthorhombic lattice with a space group of Pca21 .

Mechanism of Action

The mechanism of action of N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various disease states. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to decrease the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). This compound has also been shown to inhibit the activation of nuclear factor kappa B (NF-kB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide is its wide range of biological activities, which makes it a promising candidate for drug discovery and development. However, the synthesis of this compound requires specialized equipment and expertise, which may limit its availability for some researchers.

Future Directions

There are several future directions for the research on N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide. One potential direction is the development of this compound-based drugs for the treatment of various diseases, including cancer, inflammation, and bacterial infections. Another potential direction is the optimization of the synthesis method to increase the yield and purity of the final product. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various disease states.

Synthesis Methods

The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide involves a series of chemical reactions that require specialized equipment and expertise. The most commonly used method for synthesizing this compound is the microwave-assisted synthesis method, which involves the use of microwave irradiation to accelerate the reaction rate and increase the yield of the final product.

Scientific Research Applications

N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has been found to be effective in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer cells.

Properties

IUPAC Name

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c18-15(14-2-1-6-20-14)17-9-11-3-4-13(16-8-11)12-5-7-19-10-12/h1-8,10H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYKFLFBTHHUTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCC2=CN=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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